

N-benzhydryloxan-4-amine chemical structure and properties

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Compound of Interest

Compound Name: *N*-benzhydryloxan-4-amine

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N-benzhydryloxan-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzhydryloxan-4-amine is a heterocyclic organic compound featuring a central oxane (tetrahydropyran) ring, a secondary amine at the 4-position, and a bulky benzhydryl (diphenylmethyl) substituent on the nitrogen atom. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—the oxane ring and the N-benzhydryl group—are present in numerous biologically active compounds. This guide provides a comprehensive overview of the predicted chemical structure, properties, synthesis, and potential biological activities of **N-benzhydryloxan-4-amine**, based on established chemical principles and data from closely related analogues. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

The chemical structure of **N-benzhydryloxan-4-amine** consists of a tetrahydropyran ring with a benzhydryl-substituted amino group at the 4-position.

Molecular Formula: C₁₈H₂₁NO Molecular Weight: 267.37 g/mol IUPAC Name: N-(diphenylmethyl)oxan-4-amine

Physicochemical Properties

Quantitative data for **N-benzhydryloxan-4-amine** is not readily available. The following table summarizes the physicochemical properties of structurally related compounds to provide an estimation.

Property	N-benzhydryl piperidine	3-Benzhydryl morpholine	4-Aminotetrahydropyran	N-benzylpyridin-4-amine	N-benzylpiperidin-4-amine
Molecular Formula	C ₁₈ H ₂₁ N	C ₁₇ H ₁₉ NO	C ₅ H ₁₁ NO	C ₁₂ H ₁₂ N ₂	C ₁₂ H ₁₈ N ₂
Molecular Weight	251.37 g/mol	253.34 g/mol [1]	101.15 g/mol [2]	184.24 g/mol [3]	190.28 g/mol [4]
Melting Point	90-93 °C	Not available	Not available	Not available	Not available
Boiling Point	185 °C at 2 mmHg	Not available	Not available	Not available	Not available
logP (calculated)	2.681	2.9[1]	-0.3[2]	2.3	1.4
pKa (predicted)	9.05 ± 0.10	Not available	Not available	Not available	Not available
Water Solubility	0.45 g/L at 20 °C	Not available	Miscible[5]	Not available	Not available

Synthesis

The most plausible and widely used method for the synthesis of N-substituted amines like **N-benzhydryloxan-4-amine** is reductive amination. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its reduction to the corresponding amine.

Experimental Protocol: Synthesis of N-benzhydryloxan-4-amine via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of cyclic ketones.

Materials:

- Oxan-4-one (Tetrahydro-4H-pyran-4-one)
- Benzhydrylamine (Diphenylmethanamine)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Acetic acid (optional, as a catalyst)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

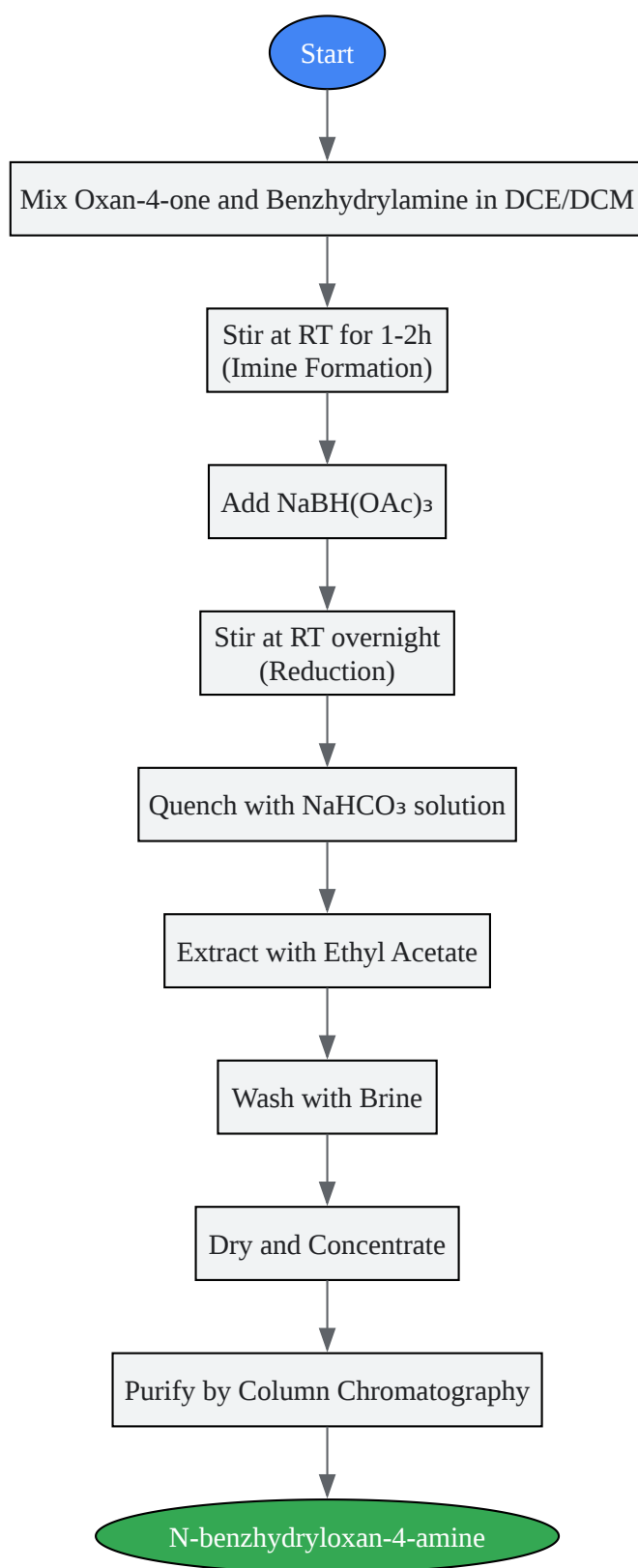
Procedure:

- **Reaction Setup:** To a solution of oxan-4-one (1.0 equivalent) in DCE or DCM, add benzhydrylamine (1.0-1.2 equivalents). If desired, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-

Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the imine intermediate.

- **Reduction:** To the reaction mixture, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature. The reaction is typically exothermic, so slow addition is recommended.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC until the imine intermediate is fully consumed.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure **N-benzhydryloxan-4-amine**.

Workflow Diagram:



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Reductive Amination Synthesis Workflow

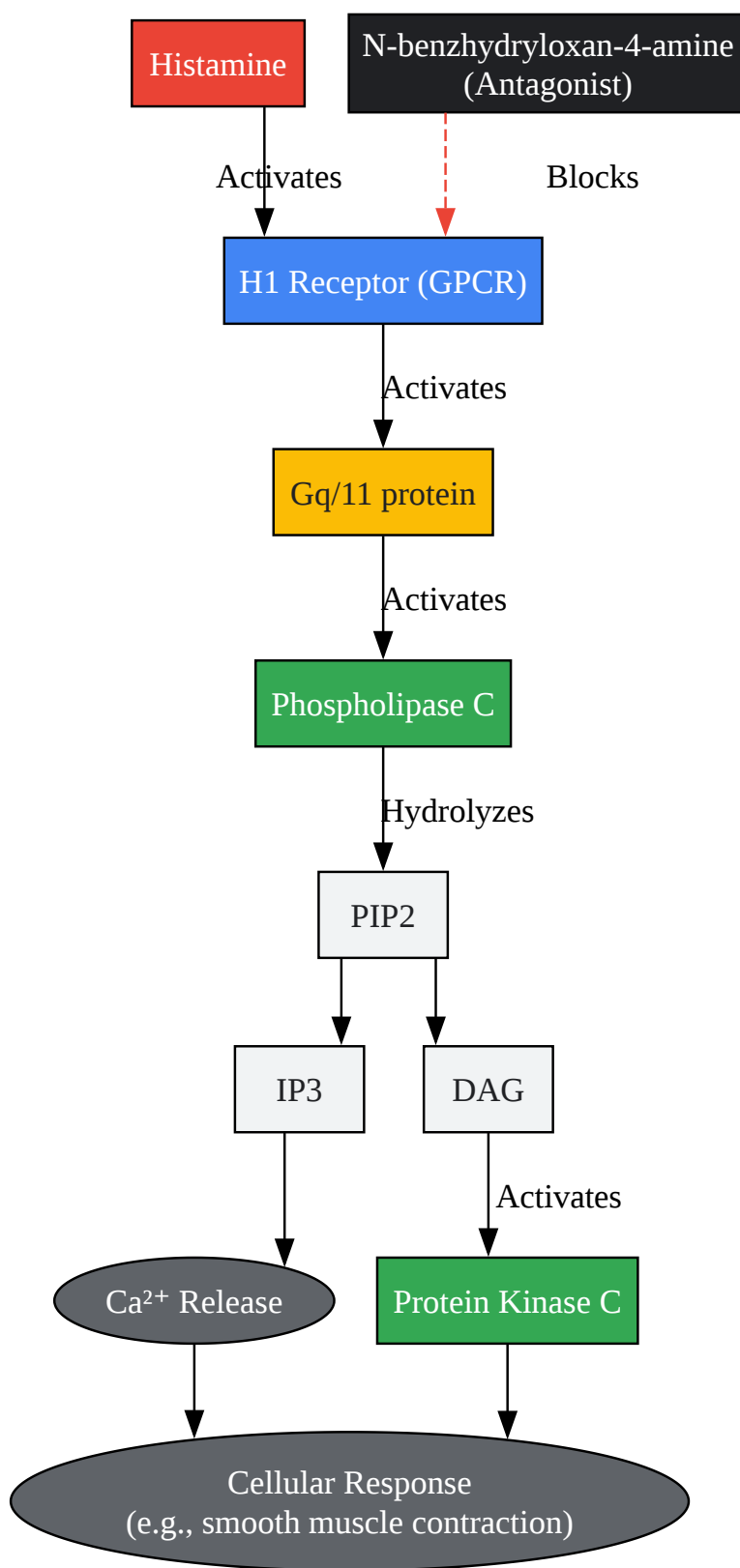
Potential Biological Activities and Signaling Pathways

The N-benzhydryl moiety is a common pharmacophore found in many centrally active drugs, particularly antihistamines and dopamine receptor ligands. The oxane ring, being a bioisostere of piperidine and morpholine, can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Based on these structural features, **N-benzhydryloxan-4-amine** may exhibit activity at several biological targets.

Histamine H1 Receptor Antagonism

Many first-generation antihistamines, such as diphenhydramine and hydroxyzine, contain an N-benzhydryl group. These compounds act as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[4] Activation of the H1 receptor by histamine leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and increased vascular permeability.[6][7] As an antagonist, **N-benzhydryloxan-4-amine** would be expected to block this pathway.

Histamine H1 Receptor Signaling Pathway:



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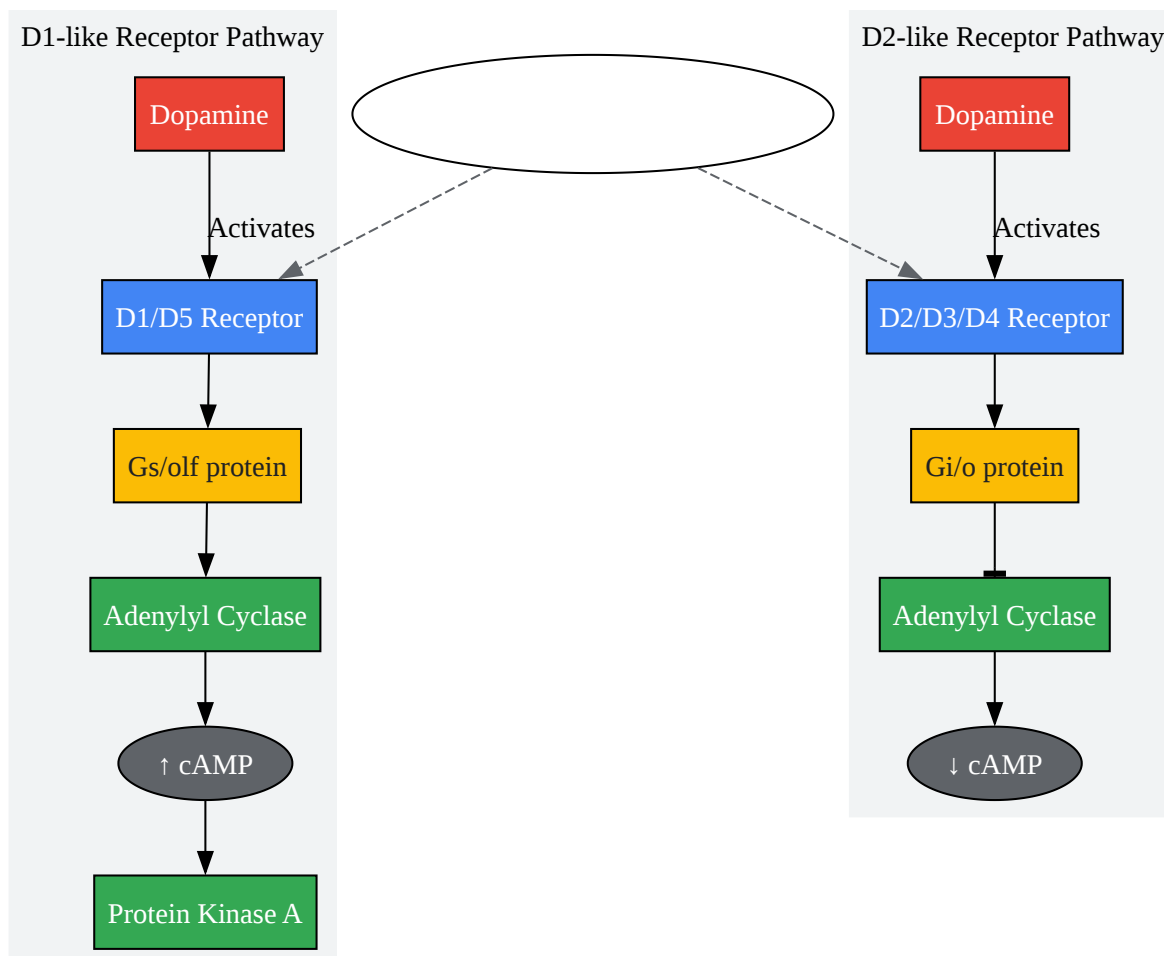
Histamine H1 Receptor Signaling Pathway

Dopamine Receptor Modulation

The benzhydryl moiety is also found in compounds that interact with dopamine receptors.

Dopamine receptors are GPCRs classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.^{[8][9]} D1-like receptors typically couple to Gs/olf proteins, leading to the activation of adenylyl cyclase (AC), an increase in cyclic AMP (cAMP), and activation of protein kinase A (PKA).^{[1][8]} D2-like receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.^{[1][8]} Given the structural similarities to known dopamine receptor ligands, **N-benzhydryloxan-4-amine** could potentially modulate one or both of these pathways.

Dopamine Receptor Signaling Pathways:



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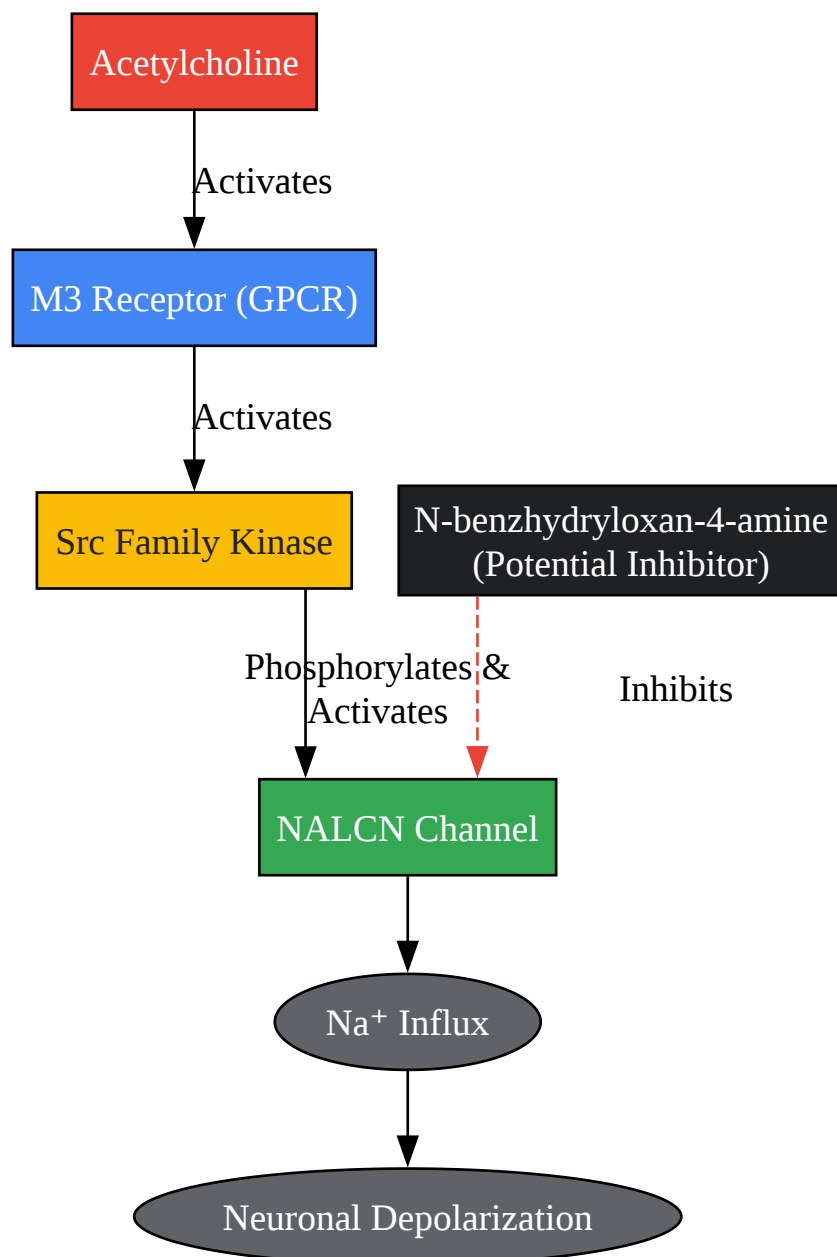
Dopamine Receptor Signaling Pathways

NALCN Channel Inhibition

Recent studies have identified that N-benzhydryl substituted compounds can act as potent inhibitors of the Sodium Leak Channel, Non-selective (NALCN).[10] NALCN is involved in setting the resting membrane potential of neurons and its activity can be modulated by GPCRs, such as the M3 muscarinic receptor, through a G-protein-independent, Src family kinase (SFK)-

dependent pathway.[11][12] Activation of the M3 receptor by acetylcholine leads to the activation of SFKs, which in turn phosphorylate and activate the NALCN channel, leading to sodium influx and neuronal depolarization.[11][12] N-benzhydryl compounds have been shown to directly inhibit NALCN, thereby hyperpolarizing the membrane potential.[10]

NALCN Channel Activation and Inhibition Pathway:



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NALCN Channel Activation and Inhibition

Conclusion

N-benzhydryloxan-4-amine represents an intriguing, albeit under-explored, chemical entity. By leveraging the known chemistry and pharmacology of its constituent parts, this guide provides a solid framework for its synthesis, predicted properties, and potential biological activities. The reductive amination of oxan-4-one with benzhydrylamine stands as the most direct and efficient synthetic route. The presence of the N-benzhydryl group strongly suggests potential interactions with central nervous system targets, including histamine and dopamine receptors, as well as ion channels like NALCN. This document serves as a valuable starting point for researchers interested in the exploration and development of novel heterocyclic compounds for therapeutic applications. Further experimental validation is necessary to confirm the properties and activities proposed herein.

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